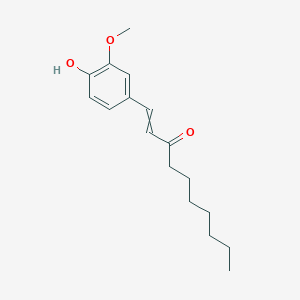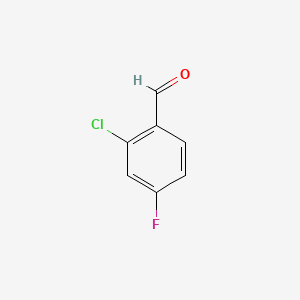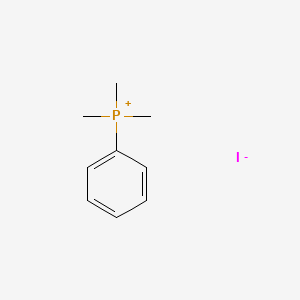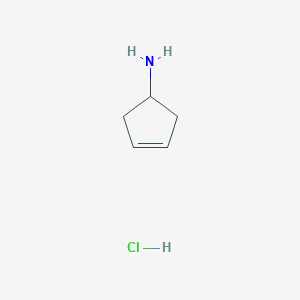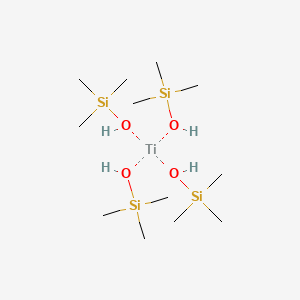
Tetrakis(trimethylsiloxy)titanium
描述
Tetrakis(trimethylsiloxy)titanium is an organometallic compound with the linear formula (C3H10OSi)4Ti . It is a pale yellow liquid and is one of numerous organometallic compounds manufactured by American Elements under the trade name AE Organometallics™ . Organometallics are useful reagents, catalysts, and precursor materials with applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others .
Synthesis Analysis
Tetrakis(trimethylsiloxy)titanium can be synthesized by the metathetic reaction of sodium triethylsiloxide with titanium tetrachloride .Molecular Structure Analysis
The molecular structure of Tetrakis(trimethylsiloxy)titanium is represented by the linear formula (C3H10OSi)4Ti . The compound has a molecular weight of 404.62 .Physical And Chemical Properties Analysis
Tetrakis(trimethylsiloxy)titanium has a boiling point of 110 °C/10 mm Hg and a density of 0.90 g/mL . Its refractive index is n 20/D 1.4278 .科学研究应用
Polycondensation and Polymer Formation
Tetrakis(trimethylsiloxy)titanium (TTMST) is involved in polycondensation reactions with α,ω-dimethoxydimethylsiloxanes, leading to the formation of soluble high molecular compounds. This is evidenced by the formation of Ti-OCH3 bonds alongside the main polycondensation reaction, resulting in a polymeric product and trimethylmethoxysilane (Andrianov et al., 1974).
Reactions with Alkyl and Aryl Silanes
TTMST reacts with various alkyl and aryl silanes, including vinyl methyl-, methyl phenyl-, diphenyl methoxysilanes, and α,ω-dihydroxypolydimethylsiloxanes. These reactions at different ratios lead to the examination of the properties of resulting polymers (Andrianov et al., 1975).
Catalyst in Epoxidation Reactions
TTMST is a highly active homogeneous catalyst in the epoxidation of olefins. Its structure resembles the active sites in heterogeneous Ti-Si epoxidation catalysts, such as silylated titania-silica mixed oxides. Studies have explored its interaction with water, alkyl hydroperoxide, and allylic alcohol, offering insights into hydrogen-bond-assisted epoxidation mechanisms (Urakawa et al., 2005).
Hydrolysis and Polymerization
TTMST undergoes controlled hydrolysis to form initial products that can further undergo disproportionation. This process has been studied to determine molecular weights and suggest structures for titanium oxide trimethylsilyloxide polymers (Bradley & Prevedorou-Demas, 1963).
Chemisorption and Film Formation
The chemisorption of TTMST on various surfaces, such as Si(100)-2 × 1, leads to the decomposition of the compound and the formation of thin films. This process is crucial in the growth of titanium nitride thin films, making TTMST a significant material in semiconductor manufacturing (Rodriguez-Reyes & Teplyakov, 2008).
Organic/Inorganic Hybrid Interphase Layers
In the context of high-voltage Li-ion cells, TTMST serves as a multifunctional electrolyte additive. It forms a thin, uniform interface layer on electrodes, composed of both organic and inorganic components. This layer enhances the durability and performance of high-energy-density batteries (Yue et al., 2018).
安全和危害
属性
IUPAC Name |
hydroxy(trimethyl)silane;titanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C3H10OSi.Ti/c4*1-5(2,3)4;/h4*4H,1-3H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGRGQMXVZJUNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.C[Si](C)(C)O.[Ti] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H40O4Si4Ti | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrakis(trimethylsiloxy)titanium | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



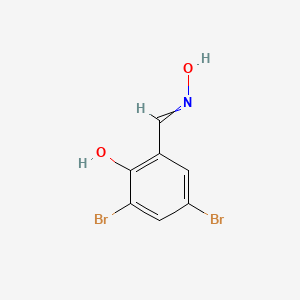
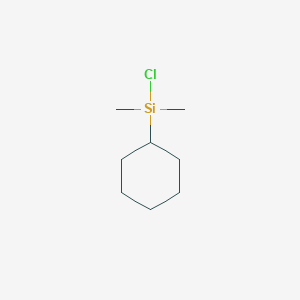
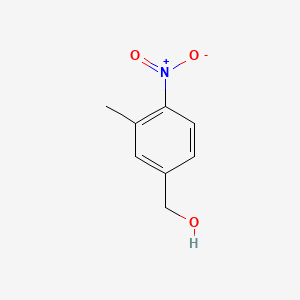
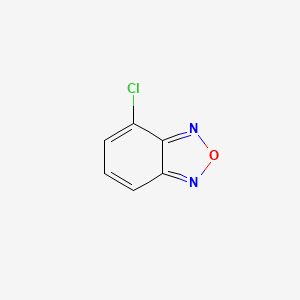
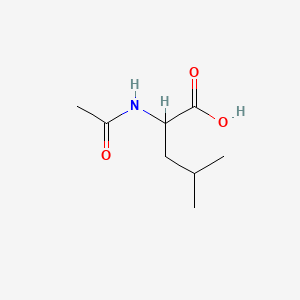
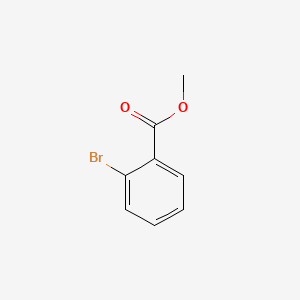
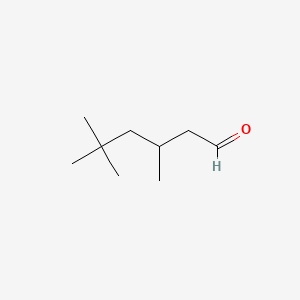
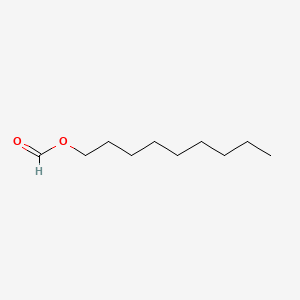
![Dinaphtho[1,2-b:1',2'-d]furan](/img/structure/B1630637.png)
